N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
Description
N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines a butylcarbamoyl group with a dihydroacenaphthylene core, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-3-15-26-24(28)20-9-7-17(8-10-20)16-27-25(29)22-14-13-19-12-11-18-5-4-6-21(22)23(18)19/h4-10,13-14H,2-3,11-12,15-16H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKNTKLYHNACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide typically involves multiple steps, starting with the preparation of the acenaphthylene core. This can be achieved through a series of cyclization reactions, followed by the introduction of the butylcarbamoyl group via carbamoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Substituting agents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide include other acenaphthylene derivatives and carbamoyl-substituted aromatic compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a butylcarbamoyl group with a dihydroacenaphthylene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
